methyl N-cyano-2-methylpropanimidate
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Overview
Description
Methyl N-cyano-2-methylpropanimidate is an organic compound with the molecular formula C6H10N2O. It is a derivative of cyanamide and is characterized by the presence of a nitrile group and an imidate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-cyano-2-methylpropanimidate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature . Another method includes the treatment of substituted amines with alkyl cyanoacetates, followed by stirring at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyano-2-methylpropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-cyano-2-methylpropanimidate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-cyano-2-methylpropanimidate involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of various biologically active compounds. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-cyano-2-methylpropanimidate
- Propyl N-cyano-2-methylpropanimidate
- Butyl N-cyano-2-methylpropanimidate
Uniqueness
Methyl N-cyano-2-methylpropanimidate is unique due to its specific molecular structure, which allows for a wide range of chemical reactions. Its versatility in synthetic applications and potential for developing biologically active molecules set it apart from similar compounds.
Properties
IUPAC Name |
methyl N-cyano-2-methylpropanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)6(9-3)8-4-7/h5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPTWBWIVATEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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